Ethyl 4-amino-3-chloro-5-methoxybenzoate
Description
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 4-amino-3-chloro-5-methoxybenzoate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3,12H2,1-2H3 |
InChI Key |
DOPDILXOIGZJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
Based on structural similarity metrics (e.g., Tanimoto coefficients), the following compounds are closely related to Ethyl 4-amino-3-chloro-5-methoxybenzoate :
| Compound Name | CAS Number | Molecular Formula | Similarity Score |
|---|---|---|---|
| 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | C₈H₈ClNO₃ | 0.88 |
| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 139329-90-1 | C₁₁H₁₂ClNO₄ | 0.87 |
| 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | C₉H₁₀ClNO₃ | 0.86 |
| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | 24190-77-0 | C₁₀H₁₀ClNO₄ | 0.83 |
Structural and Functional Differences
(a) Substituent Position and Functional Groups
- 4-Amino-5-chloro-2-methoxybenzoic acid: Differs in the absence of an ester group (carboxylic acid instead) and substituent positions (methoxy at 2-position, chlorine at 5-position) . This alters polarity and bioavailability.
- 4-Amino-5-chloro-2-ethoxybenzoic acid: Replaces the methoxy group with a longer ethoxy (-OCH₂CH₃) chain, enhancing lipophilicity .
(b) Physicochemical Implications
- Solubility : The ethyl ester in the target compound reduces water solubility compared to carboxylic acid derivatives (e.g., 7206-70-4) but improves lipid membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-amino-3-chloro-5-methoxybenzoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like 4-amino-5-chloro-2-methoxybenzoic acid. A common approach involves coupling the acid with glycine benzyl ester under mild basic conditions, followed by catalytic hydrogenation to remove protecting groups . Yield optimization requires careful control of reaction pH (e.g., 7.5–8.5 for coupling) and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) ensures minimal byproduct formation.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- NMR : H and C NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, ethyl ester at δ 1.2–1.4 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H] at m/z ≈ 274.5) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in amber vials at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers). Strategies include:
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming conformational exchange .
- X-ray Crystallography : Use SHELXL for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve ambiguities in substituent orientation .
Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
- Chiral HPLC : Use a Chiralpak IA column with ethanol/heptane (80:20) to separate enantiomers .
- Asymmetric Hydrogenation : Employ Ru-BINAP catalysts to reduce prochiral intermediates with >90% enantiomeric excess .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer : Stability studies using accelerated conditions (e.g., 40°C/75% RH for 4 weeks) reveal:
- Acidic Conditions (pH <3) : Hydrolysis of the ethyl ester to 4-amino-3-chloro-5-methoxybenzoic acid.
- Alkaline Conditions (pH >10) : Dechlorination and formation of quinone derivatives. Monitor via LC-MS and quantify degradation using calibration curves .
Q. What in silico and experimental approaches are suitable for evaluating its potential as a pharmacophore in drug design?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with target receptors (e.g., dopamine D2 or 5-HT3) to predict binding affinities. Focus on the chloro and methoxy groups for hydrophobic interactions .
- Biological Assays : Radioligand binding assays (e.g., H-spiperone for D2 receptors) to measure IC50 values. Compare with reference antagonists like metoclopramide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
